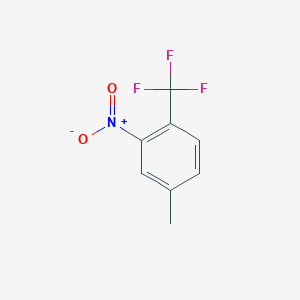

4-甲基-2-硝基-1-(三氟甲基)苯

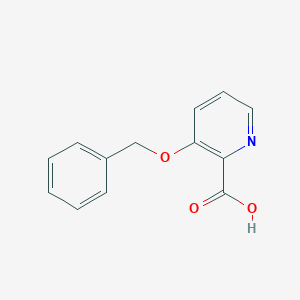

描述

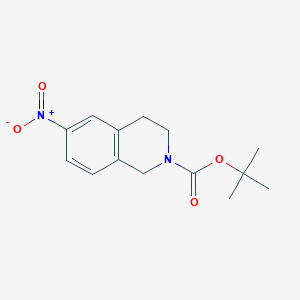

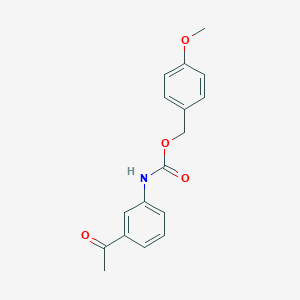

“4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 154057-13-3 . It has a molecular weight of 205.14 . The IUPAC name for this compound is 4-methyl-2-nitro-1-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for “4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of “4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is not specified in the search results .科学研究应用

Synthesis of Poly(arylene ether amide)s

Poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized through nucleophilic nitro displacement reactions of AB-type monomers. These polymers, characterized by high molecular weights and glass transition temperatures, are notable for their solubility in common organic solvents and the ability to form transparent films (Lee & Kim, 2002).

Vicarious Nucleophilic Substitution of Hydrogen

Nitro(pentafluorosulfanyl)benzenes underwent vicarious nucleophilic substitution of hydrogen, facilitating the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This process showcases the chemical's utility in crafting complex organic structures (Pastýříková et al., 2012).

Spectroscopic and Vibrational Studies

Extensive spectroscopic investigations, including Fourier transform infrared (FT-IR) and FT-Raman spectra studies, were performed on compounds like 4-nitro-3-(trifluoromethyl)aniline. These studies provided a comprehensive understanding of vibrational, structural, thermodynamic, and electronic characteristics, indicating the compound's role in fundamental research (Saravanan, Balachandran, & Viswanathan, 2014).

Synthesis of Novel Fluorine-containing Polyetherimide

The compound was synthesized by reacting hydroquinone with 2-chloro-5-nitrobenzene trifluoride, followed by further reactions and characterization using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). This illustrates the chemical's significance in the production of advanced materials (Yu Xin-hai, 2010).

Synthesis of Benzimidazoles and Indoles

The chemical played a role in the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles and 1H-indoles, showcasing its utility in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Vargas-Oviedo et al., 2017).

Asymmetric Oxidation of Benzene Containing Sulfides

An efficient one-pot method was proposed for preparing 2-nitro-4-(trifluoromethyl)benzene containing sulfides. The resulting sulfoxides, obtained via asymmetric oxidation, demonstrate the potential of this chemical in facilitating asymmetric syntheses, a crucial aspect of producing chiral compounds in chemistry (Rodygin et al., 2011).

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

4-methyl-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKXWBAMGISRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599878 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

CAS RN |

154057-13-3 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)